molecular formula C20H16N4O2S2 B11162106 5-methyl-3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide

5-methyl-3-phenyl-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-1,2-oxazole-4-carboxamide

Cat. No.: B11162106
M. Wt: 408.5 g/mol
InChI Key: FOXNVEOENCQIOB-UHFFFAOYSA-N
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Description

5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of multiple functional groups, including a phenyl group, a thiadiazole ring, and an isoxazole ring

Preparation Methods

The synthesis of 5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE involves several steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 5-methyl-3-phenylisoxazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazole-2-amine under appropriate conditions to yield the final product .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the efficient production of this compound.

Chemical Reactions Analysis

5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a leaving group on the ring.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, such as enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to 5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE include other isoxazolecarboxamides and thiadiazole derivatives. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical properties and biological activities. Examples of similar compounds include:

The uniqueness of 5-METHYL-3-PHENYL-N~4~-{5-[(PHENYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C20H16N4O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

5-methyl-3-phenyl-N-[5-(phenylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C20H16N4O2S2/c1-13-17(18(24-26-13)14-8-4-2-5-9-14)19(25)21-20-23-22-16(28-20)12-27-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,23,25)

InChI Key

FOXNVEOENCQIOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)CSC4=CC=CC=C4

Origin of Product

United States

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